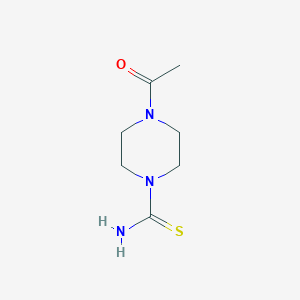

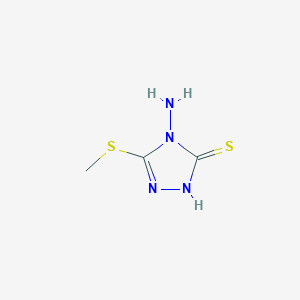

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” is a type of organic compound that contains a triazole ring. Triazoles are a group of five-membered rings with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the basic nucleus 4-amino-5-[4-(methylsulfonyl)benzyl]-2,4-dihydro-3H-[1,2,4]-triazole-3-thione was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using ethanol as solvent under reflux condition . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the compound 4-amino-5-[4-(methylsulfonyl)benzyl]-2,4-dihydro-3H-[1,2,4]-triazole-3-thione was subjected to addition reaction with different aldehydes . Another study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Evaluation of Substituted Pyrimidine Derivatives

- Methods of Application: The synthesis involved Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent to rapidly form a pyrimidine ring .

- Results: The products were found to have antimicrobial activity against several bacterial strains and fungi, which were compared with standard drugs .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Application Summary: This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application: The review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results: The 1,2,4-triazole products, due to having N–C–S linkage in the skeleton, have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

Synthesis of Novel Substituted Pyrimidine Derivatives

- Application Summary: This research involves the synthesis of novel substituted pyrimidine derivatives: 4-amino-5-carbonitrile-2-nitroaminopyrimidine from aromatic aldehydes, 1-nitroguanidine, and malononitrile . These products contain many active functional groups, such as amino, cyan and nitro, making them important intermediates of organic synthesis .

- Methods of Application: The synthesis involved a one-pot, multicomponent reaction under ethanol .

- Results: The advantages of this procedure include the short reaction time, mild reaction conditions, and excellent yields .

Use in Cell Analysis Methods

- Application Summary: While the specific details are not provided, 4-amino-5-cyano-2-methylthiopyrimidine, a compound similar to “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol”, is mentioned in the context of cell analysis methods .

- Methods of Application: The specific methods of application are not provided .

- Results: The specific results or outcomes are not provided .

Synthesis of Novel Substituted Pyrimidine Derivatives

- Application Summary: This research involves the synthesis of novel substituted pyrimidine derivatives: 4-amino-5-carbonitrile-2-nitroaminopyrimidine from aromatic aldehydes, 1-nitroguanidine, and malononitrile . These products contain many active functional groups, such as amino, cyan and nitro, making them important intermediates of organic synthesis .

- Methods of Application: The synthesis involved a one-pot, multicomponent reaction under ethanol .

- Results: The advantages of this procedure include the short reaction time, mild reaction conditions, and excellent yields .

Use in Cell Analysis Methods

- Application Summary: While the specific details are not provided, 4-amino-5-cyano-2-methylthiopyrimidine, a compound similar to “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol”, is mentioned in the context of cell analysis methods .

- Methods of Application: The specific methods of application are not provided .

- Results: The specific results or outcomes are not provided .

Zukünftige Richtungen

The future research directions could involve studying the biological activities of “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” and its derivatives, as well as optimizing its synthesis process. The development of new antimicrobial agents which could decrease drug resistance and reduce unpleasant side effects is desirable .

Eigenschaften

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21532-03-6 |

Source

|

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)